2-Fluoro-3-(methoxymethoxy)benzaldehyde

Descripción general

Descripción

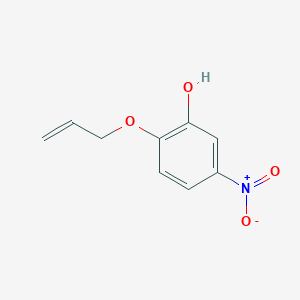

2-Fluoro-3-(methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C9H9FO3 . It has a molecular weight of 184.17 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9FO3/c1-12-6-13-8-4-2-3-7(5-11)9(8)10/h2-5H,6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound has a melting point of 47°C to 51°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

One study details the development of practical synthesis methods for fluoro-substituted biphenyl compounds, highlighting the relevance of fluoro-substituted materials in manufacturing processes such as the production of non-steroidal anti-inflammatory drugs. The challenges of conventional synthesis methods due to the use of toxic reagents and the production of undesirable by-products were addressed by introducing safer, more efficient alternatives (Qiu et al., 2009).

Fluorinated Liquid Crystals and Their Properties

Research on fluorinated liquid crystals emphasizes the unique properties imparted by fluorine atoms, such as lower melting points and enhanced mesophase stability. The incorporation of fluorine into liquid crystals leads to materials with improved optical and electronic characteristics, suitable for advanced display technologies (Hird, 2007).

Fluoroalkylation in Aqueous Media

The review on fluoroalkylation reactions in aqueous media discusses the significance of introducing fluorinated groups into organic molecules. Such modifications can drastically alter the physical, chemical, and biological properties of compounds, making them valuable in pharmaceuticals, agrochemicals, and materials science. The shift towards reactions in water or water-containing media is highlighted as a step towards greener chemistry practices (Song et al., 2018).

Polymerization and Material Science

In material science, the synthesis and characterization of polymers, such as polytetrafluoroethylene (PTFE), rely on the unique properties of fluorinated intermediates. These polymers are known for their chemical inertness, thermal stability, and low coefficient of friction, which are critical for applications in various industries, including electronics and textiles (Puts et al., 2019).

Advanced Analytical and Diagnostic Techniques

The advancement in analytical and diagnostic techniques, particularly in the context of Alzheimer's disease, showcases the application of fluorinated compounds in medical imaging. Fluorine-18 labeled compounds, for instance, are utilized in positron emission tomography (PET) imaging to study amyloid plaques in the brain, offering insights into the disease's progression and aiding in the development of therapeutic strategies (Nordberg, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Mecanismo De Acción

Target of Action

This compound is a building block used in the synthesis of various pharmaceutical compounds , and its specific targets would depend on the final compound it is incorporated into.

Biochemical Pathways

It is used in the synthesis of various pharmaceutical compounds , which may affect different biochemical pathways depending on their structure and function.

Pharmacokinetics

As a precursor molecule, its pharmacokinetic profile would be less relevant than that of the final pharmaceutical compound it is used to synthesize .

Propiedades

IUPAC Name |

2-fluoro-3-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-6-13-8-4-2-3-7(5-11)9(8)10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQFABDVVYNZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265147 | |

| Record name | Benzaldehyde, 2-fluoro-3-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2179038-33-4 | |

| Record name | Benzaldehyde, 2-fluoro-3-(methoxymethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179038-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-fluoro-3-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B3252560.png)

![N-[(5-Amino-1H-1,2,4-triazol-3-yl)methyl]phthalimide](/img/structure/B3252567.png)

![2-[4-(Benzyloxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B3252598.png)